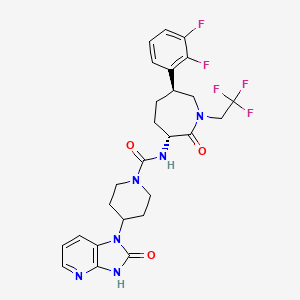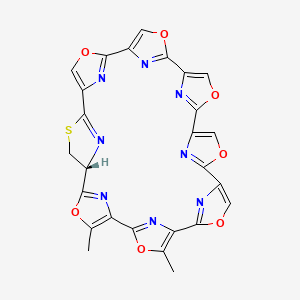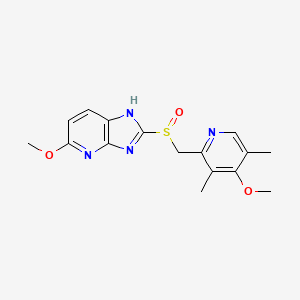
N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of VUF8507 involves several steps, starting with the preparation of the isoquinoline and pyridine derivatives. The key synthetic route includes:
Formation of Isoquinoline Derivative: The isoquinoline derivative is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Coupling with Pyridine Derivative: The isoquinoline derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Formation of Benzamide: The final step involves the formation of the benzamide group through an amide coupling reaction.
Chemical Reactions Analysis
VUF8507 undergoes various chemical reactions, including:
Oxidation: VUF8507 can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert VUF8507 into reduced forms, altering its functional groups.
Substitution: VUF8507 can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
VUF8507 has several scientific research applications, including:
Chemistry: Used to study the allosteric modulation of adenosine receptors, providing insights into receptor-ligand interactions.
Biology: Helps in understanding the role of adenosine receptors in various biological processes, including inflammation and immune response.
Medicine: Potential therapeutic applications in treating conditions related to adenosine receptor dysfunction, such as cardiovascular diseases and neurological disorders.
Industry: Used in the development of new drugs targeting adenosine receptors, contributing to pharmaceutical research and development
Mechanism of Action
VUF8507 exerts its effects by binding to the allosteric site of the A3 adenosine receptor. This binding modulates the receptor’s activity, enhancing or inhibiting its response to endogenous ligands. The molecular targets involved include the A3 adenosine receptor, and the pathways affected are related to cyclic adenosine monophosphate (cAMP) signaling .
Comparison with Similar Compounds
VUF8507 is unique in its ability to selectively modulate the A3 adenosine receptor. Similar compounds include:
- VUF8501
- VUF8503
- VUF8505
- CGS15943 (a classical adenosine receptor antagonist)
- PD81723 (an A1 receptor allosteric enhancer)
These compounds differ in their selectivity and binding affinity for various adenosine receptor subtypes, with VUF8507 being particularly effective for the A3 subtype .
Properties
Molecular Formula |
C21H15N3O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide |
InChI |
InChI=1S/C21H15N3O/c25-21(15-8-2-1-3-9-15)24-20-17-11-5-4-10-16(17)14-19(23-20)18-12-6-7-13-22-18/h1-14H,(H,23,24,25) |
InChI Key |
FWRPUFITEHOETQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VUF8507, VUF 8507, VUF-8507 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)












